3-(2,6-Dimethylpyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylpyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, characterized by the presence of a propanoic acid group attached to a dimethyl-substituted pyridine ring. This compound has gained attention in scientific research due to its potential biological activity and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid typically involves the reaction of 2,6-dimethylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 2,6-dimethylpyridine with a propanoic acid halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyridine derivatives.
Scientific Research Applications
3-(2,6-Dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid.
3-(2,6-Dimethylpyridin-4-yl)acrylic acid: A structurally similar compound with an acrylic acid group instead of a propanoic acid group.
3-(2,6-Dimethylpyridin-4-yl)butanoic acid: Another analog with a butanoic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(2,6-dimethylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-8(2)11-7/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HONKTFXLHSFHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.